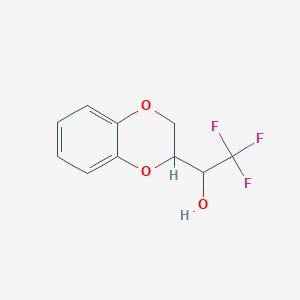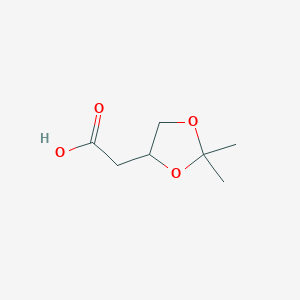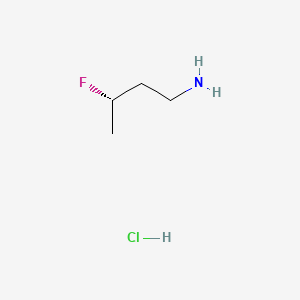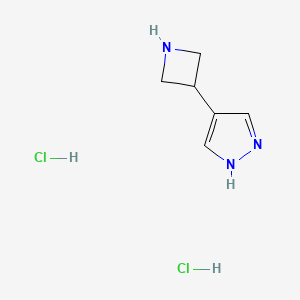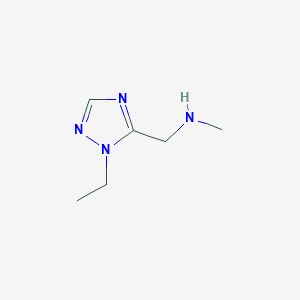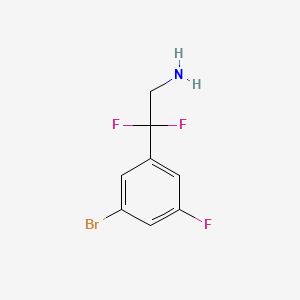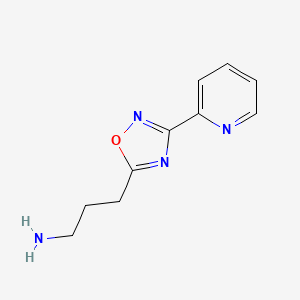
Tert-butyl (1,1-difluoro-3-hydroxy-2-methylpropan-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a difluoromethyl group, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for safety, cost-effectiveness, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the difluoromethyl group can produce a difluoromethyl alcohol.
科学的研究の応用
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the difluoromethyl group can participate in electrostatic interactions. These interactions influence the compound’s reactivity and biological activity, affecting various molecular pathways.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Lacks the difluoromethyl and hydroxy groups, making it less reactive.
Difluoromethyl carbamate: Does not have the tert-butyl group, resulting in different chemical properties.
Hydroxy carbamate: Contains a hydroxy group but lacks the difluoromethyl and tert-butyl groups.
Uniqueness
Tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both difluoromethyl and hydroxy groups, along with the bulky tert-butyl group, makes it a versatile compound in various chemical and biological contexts.
This detailed article provides a comprehensive overview of tert-butylN-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
2408972-61-0 |
|---|---|
分子式 |
C9H17F2NO3 |
分子量 |
225.23 g/mol |
IUPAC名 |
tert-butyl N-(1,1-difluoro-3-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H17F2NO3/c1-8(2,3)15-7(14)12-9(4,5-13)6(10)11/h6,13H,5H2,1-4H3,(H,12,14) |
InChIキー |
LXKRBFVWQUHXFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
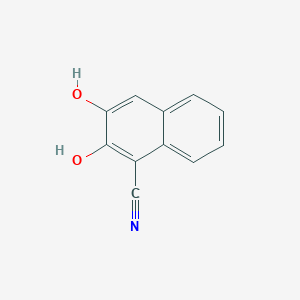
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
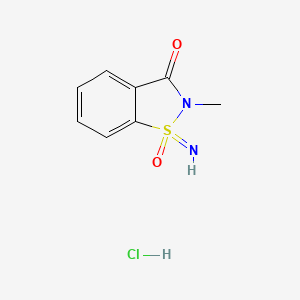
![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)
